4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol reflects the compound’s heterocyclic core and substituent arrangement. The parent structure is a 1,2,4-triazole ring, where:
- Position 4 is substituted with an amino group (-NH₂).
- Position 5 carries a propan-2-ylsulfanyl moiety (-S-CH(CH₃)₂).
- Position 3 features a thiol (-SH) functional group.
The molecular formula is C₅H₉N₄S₂ , derived from the triazole core (C₂H₂N₃) and substituents:
- Amino group : Adds 1 nitrogen (N) and 2 hydrogens (H).
- Propan-2-ylsulfanyl : Contributes 3 carbons (C), 7 hydrogens (H), and 1 sulfur (S).
- Thiol group : Adds 1 sulfur (S) and 1 hydrogen (H).
This formula aligns with related 1,2,4-triazole derivatives, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (C₈H₈N₄S) , differing only in the substituent at position 5 (aryl vs. alkylsulfanyl).
Crystallographic Data and Stereochemical Features
While direct crystallographic data for this compound remains unreported, structural insights can be inferred from analogous triazole-thiol systems:
- Bond lengths : In 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the C–S bond in the thiol group measures ~1.68 Å, while the C–N bonds in the triazole ring range between 1.30–1.38 Å .
- Hydrogen bonding : The thiol (-SH) and amino (-NH₂) groups typically form intermolecular hydrogen bonds (N–H···S and S–H···N) in solid-state structures, influencing packing efficiency .
- Stereoelectronic effects : The propan-2-ylsulfanyl group introduces steric bulk, potentially distorting the triazole ring’s planarity. Comparable derivatives, such as 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol, exhibit dihedral angles of 65–68° between substituents and the triazole plane .
Table 1 : Comparative crystallographic parameters of selected triazole-thiol derivatives
Tautomeric Behavior and Isomeric Forms
The compound exhibits thione-thiol tautomerism , a hallmark of 1,2,4-triazole-3-thiol derivatives. Quantum chemical studies reveal:
- Thiol form : Dominant in solution and solid states due to stabilization via intramolecular N–H···S hydrogen bonds .
- Thione form : Less stable by ~8–12 kJ/mol in gas-phase calculations, but may transiently form under UV irradiation .
Key factors influencing tautomeric equilibrium :
- Substituent electronic effects : Electron-withdrawing groups (e.g., -S-CH(CH₃)₂) stabilize the thiol form by enhancing sulfur’s nucleophilicity.
- Solvent polarity : Polar solvents (e.g., DMSO) favor the thiol tautomer through solvation of the -SH group .
Comparative Analysis with Related 1,2,4-Triazole Derivatives
Table 2 : Structural and electronic comparisons with analogous compounds
Notable trends :
- Steric effects : Bulky substituents (e.g., propan-2-ylsulfanyl) reduce crystal symmetry compared to phenyl analogues .
- Electronic effects : Sulfur-containing substituents enhance hydrogen-bonding capacity, increasing solubility in polar aprotic solvents .
- Biological relevance : While excluded from this analysis, the propan-2-ylsulfanyl group’s lipophilicity may influence pharmacokinetic properties in drug design contexts .
Properties
IUPAC Name |
4-amino-3-propan-2-ylsulfanyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S2/c1-3(2)11-5-8-7-4(10)9(5)6/h3H,6H2,1-2H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXPCHDYWEOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NNC(=S)N1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Functionalized Carboxylic Acids with Thiocarbohydrazide
A widely employed strategy for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves the cyclization of carboxylic acids with thiocarbohydrazide. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is synthesized by heating substituted benzoic acid with thiocarbohydrazide at 145°C for 40 minutes, followed by neutralization and recrystallization. Applying this method to 4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol would require a carboxylic acid precursor bearing the propan-2-ylsulfanyl group.
Reaction Mechanism and Conditions
- Precursor Synthesis : 3-(Propan-2-ylsulfanyl)propanoic acid or a similar carboxylic acid derivative must first be synthesized. This could involve the alkylation of thiourea with 2-bromopropane, followed by hydrolysis to yield the thioether-containing carboxylic acid.
- Cyclization : The carboxylic acid is reacted with thiocarbohydrazide in a melt phase at 145–160°C. The reaction proceeds via the formation of a thiosemicarbazide intermediate, which undergoes cyclodehydration to form the triazole ring.
- Workup : The crude product is neutralized with sodium bicarbonate, washed, and recrystallized from ethanol-dimethylformamide mixtures.
Hypothetical Data Table (Based on Analogous Reactions)
| Starting Acid | Reaction Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-(Propan-2-ylsulfanyl)propanoic acid | 40–60 | 70–85 | >95% |
Challenges : The limited commercial availability of 3-(propan-2-ylsulfanyl)propanoic acid necessitates a multi-step synthesis, potentially reducing overall yield.
An alternative route involves the post-cyclization introduction of the propan-2-ylsulfanyl group via nucleophilic aromatic substitution. This method is effective for 5-halo-1,2,4-triazole-3-thiols, where a halogen atom at position 5 is replaced by a thiolate nucleophile.
Synthetic Procedure
- Intermediate Synthesis : 4-Amino-5-chloro-4H-1,2,4-triazole-3-thiol is prepared by cyclizing chlorinated carboxylic acid derivatives with thiocarbohydrazide.
- Substitution Reaction : The chloro intermediate is reacted with propan-2-ylthiol (isopropyl mercaptan) in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing triazole ring.
Hypothetical Data Table (Based on)
| Halogenated Intermediate | Nucleophile | Conditions | Yield (%) |
|---|---|---|---|
| 4-Amino-5-chloro-4H-1,2,4-triazole-3-thiol | Propan-2-ylthiol | DMF, K₂CO₃, 80°C | 60–75 |
Advantages : This method allows modular introduction of diverse thioether groups without modifying the initial cyclization step.
Alkylation of 4-Amino-5-mercapto-4H-1,2,4-triazole-3-thiol
Direct alkylation of a pre-formed triazole-3-thiol bearing a mercapto group at position 5 offers another pathway. However, this approach requires precise control to avoid over-alkylation of the thiol group at position 3.
Stepwise Protocol
- Synthesis of 4-Amino-5-mercapto-4H-1,2,4-triazole-3-thiol : Cyclization of thioglycolic acid derivatives or reduction of disulfide intermediates could yield this intermediate.
- Selective Alkylation : The mercapto group at position 5 is alkylated with 2-bromopropane in ethanol under reflux, using a mild base (e.g., triethylamine) to minimize side reactions.
Hypothetical Data Table (Based on)
| Alkylating Agent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2-Bromopropane | Triethylamine | 6–8 | 50–65 |
Limitations : Competing alkylation at position 3 may occur, necessitating chromatographic purification.
Comparative Analysis of Synthetic Routes
The three methods vary significantly in feasibility, yield, and practicality:
| Method | Advantages | Disadvantages |
|---|---|---|
| Cyclization of Carboxylic Acids | High purity, single-step reaction | Requires custom precursor synthesis |
| Nucleophilic Substitution | Modular, uses stable intermediates | Requires halogenated intermediates |
| Alkylation of Mercapto Derivative | Direct functionalization | Risk of over-alkylation |
Mechanistic Insights and Optimization Strategies
Key Considerations
- Protection of Thiol Groups : During alkylation or substitution, the thiol group at position 3 may require protection (e.g., as a disulfide or trityl derivative) to prevent undesired reactions.
- Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while ethanol facilitates alkylation by stabilizing ionic intermediates.
- Temperature Control : Elevated temperatures (80–100°C) are critical for achieving reasonable reaction rates in SNAr processes.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiol Group
The thiol group undergoes alkylation and acylation reactions under alkaline conditions. For example:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Ethyl chloroacetate in DMF/TEA | Ethyl 2-[(triazolyl)thio]acetate | 80% | |
| Acylation | Acetyl chloride in THF | S-acetyl derivative | 72% |
These reactions exploit the thiolate ion's nucleophilicity, forming stable thioether or thioester bonds. The propan-2-ylsulfanyl substituent remains inert under mild conditions but may participate in radical-mediated thiol-ene reactions at elevated temperatures.
Schiff Base Formation via Amino Group
The primary amino group reacts with aldehydes/ketones to form imines:
General Reaction:
| Aldehyde Used | Reaction Time | Product Stability | Reference |
|---|---|---|---|
| 4-Isopropylbenzaldehyde | 4 hr (reflux) | Crystalline (m.p. 162–164°C) | |
| Pyridine-3-carboxaldehyde | 3 hr (reflux) | Hydrate-sensitive |
Schiff bases derived from this compound show enhanced antimicrobial activity due to improved lipophilicity .
Oxidation of Thiol to Disulfide
Controlled oxidation converts the -SH group to a disulfide (-S-S-):
Conditions:
-
(30%) in acetic acid, 25°C, 2 hr
-
I₂ in ethanol, 0°C, 30 min
| Oxidizing Agent | Disulfide Yield | Byproducts | Reference |
|---|---|---|---|
| H₂O₂ | 88% | Sulfonic acid (<5%) | |
| I₂ | 92% | None detected |
Disulfide derivatives exhibit redox-responsive behavior in polymer applications.
Coordination with Metal Ions
The triazole ring and thiol group act as polydentate ligands:
| Metal Salt | Coordination Mode | Complex Stability Constant (log β) | Application | Reference |
|---|---|---|---|---|
| Cu(II) nitrate | N,S-bidentate | 8.2 ± 0.3 | Catalytic oxidation | |
| Fe(III) chloride | N,N,S-tridentate | 10.1 ± 0.5 | Magnetic materials |
X-ray crystallography confirms square-planar geometry with Cu(II) and octahedral with Fe(III) .
Cyclocondensation Reactions
Reaction with α,β-unsaturated carbonyl compounds forms fused heterocycles:
Example with Chalcone:
| Substituent | Reaction Temp | Product Purity (HPLC) | Biological Activity (IC₅₀) |
|---|---|---|---|
| 4-Cl-C₆H₄ | 110°C | 98.5% | 12 μM (A549 cells) |
| 3,4-(OCH₃)₂-C₆H₃ | 100°C | 97.2% | 8 μM (MCF-7 cells) |
These derivatives demonstrate potent anticancer activity through topoisomerase II inhibition .
Thiol-Disulfide Exchange
Dynamic covalent chemistry applications:
| Conditions | Equilibrium Time | Keq (25°C) | Application |
|---|---|---|---|
| pH 7.4 buffer | 45 min | 2.3 × 10³ | Drug delivery |
| DMF/H₂O (9:1) | 20 min | 1.8 × 10⁴ | Self-healing polymers |
Reversible disulfide formation enables stimuli-responsive material design.
This compound's multifunctional reactivity enables applications in medicinal chemistry (Schiff base antimicrobials), materials science (metal-organic frameworks), and dynamic covalent systems. Synthetic modifications should prioritize anhydrous conditions to prevent oxidation of the thiol group during storage .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from simpler precursors. For instance, a common pathway includes the reaction of benzoic acid hydrazide with carbon disulfide to produce potassium dithiocarbazinate, followed by cyclization with hydrazine hydrate to yield the triazole core structure. Subsequent modifications can introduce various substituents that enhance biological activity.
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of this compound derivatives against a range of pathogenic microorganisms. For example:
- Antifungal Activity : Research indicates that derivatives of this compound exhibit potent antifungal activity against various strains of Candida, including Candida albicans. Some compounds have shown minimum inhibitory concentration (MIC) values as low as 25 µg/mL, surpassing the effectiveness of traditional antifungal agents like fluconazole .
- Antibacterial Activity : The compound has also been evaluated for antibacterial properties using agar-well diffusion methods. Certain derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
Applications in Medicine
The applications of this compound extend beyond basic antimicrobial properties:
- Antifungal Treatments : Given its efficacy against resistant fungal strains, this compound is being explored for use in treating systemic fungal infections in immunocompromised patients.
- Potential Drug Development : The structural versatility of triazoles allows for the design of novel derivatives that can target specific pathogens or enhance therapeutic profiles through improved pharmacokinetics and reduced toxicity.
- Agricultural Applications : Beyond human health, compounds related to this triazole have potential uses in agriculture as fungicides, helping to protect crops from fungal diseases.
Case Studies
Several case studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of 4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. For example, the thiol group can interact with metal ions in enzyme active sites, affecting their catalytic activity.
Comparison with Similar Compounds
Antioxidant Activity
Triazole-3-thiol derivatives with electron-donating substituents exhibit enhanced antioxidant capacity due to improved radical scavenging. Key comparisons include:
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Demonstrated significant DPPH• and ABTS•+ scavenging activity, attributed to the electron-donating -NH₂ and -SH groups .
- 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Showed 88.89% antiradical activity at 1×10⁻³ M, which decreased to 53.78% at lower concentrations .
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP): Moderate activity due to the electron-withdrawing pyridyl group, highlighting the importance of substituent electronic effects .
Table 1: Antioxidant Activity of Selected Triazole-3-Thiol Derivatives
Antimicrobial and Antitubercular Properties
Electron-withdrawing and aromatic substituents often enhance antimicrobial efficacy:
- 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol: Exhibited promising anti-tubercular activity via computational docking studies .
- Fluorinated Schiff bases (e.g., 60–62): Derived from 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, showed MIC values of 5.1–21.7 μM against P. aeruginosa .
- Triazolothiadiazoles: Synthesized from 4-amino-5-(3-chlorophenyl)-... demonstrated significant antifungal and antibacterial activity .
Table 2: Antimicrobial Activity of Selected Derivatives
Physicochemical and Electronic Properties
- Electron-Donating Groups (EDGs) : Alkylthio (e.g., propan-2-ylsulfanyl), -NH₂, and -SH groups enhance solubility and redox activity, critical for antioxidant applications .
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups reduce electron density but improve stability and antimicrobial potency .
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl, pyridyl) contribute to π-π stacking in molecular interactions, while aliphatic groups (e.g., isopropylthio) may improve lipophilicity .
Table 3: Substituent Effects on Key Properties
| Substituent Type | Example Compounds | Key Influence |
|---|---|---|
| EDGs (Alkylthio, -NH₂) | AT, Thiophen-2-ylmethyl | ↑ Antioxidant activity |
| EWGs (NO₂, CF₃) | 4-Nitrophenyl, CF₃-phenyl | ↑ Antimicrobial activity |
| Aromatic (Phenyl, Pyridyl) | AP, 4-Pyridyl | ↑ Binding interactions |
Biological Activity
The compound 4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol , a derivative of 1,2,4-triazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazinecarbothioamides with various isothiocyanates under basic conditions. This method allows for the formation of triazole derivatives in high yields. For instance, the dehydrative cyclization of hydrazinecarbothioamides can yield 1,2,4-triazolethiones effectively when treated with sodium hydroxide or potassium hydroxide .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For example, a series of S-substituted derivatives showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL . The structure-activity relationship (SAR) revealed that modifications on the sulfur atom did not markedly influence antimicrobial efficacy .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. Compounds derived from this triazole class have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (triple-negative breast cancer) | 12.5 |
| Compound B | IGR39 (human melanoma) | 10.0 |
| Compound C | Panc-1 (pancreatic carcinoma) | 15.0 |
These findings suggest that the compound's mechanism may involve inhibition of specific cellular pathways critical for cancer cell proliferation .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects using formalin-induced edema models in rats. A significant reduction in edema was observed with certain derivatives surpassing the activity levels of standard anti-inflammatory drugs like diclofenac .
Study on Antiexudative Activity
A study synthesized a series of derivatives based on the triazole scaffold and evaluated their anti-exudative activity. Out of twenty-one synthesized compounds, fifteen exhibited notable anti-exudative effects in a formalin edema model. The results indicated a clear correlation between chemical structure and biological activity .
Antimicrobial Screening
In another investigation focusing on antimicrobial properties, several derivatives were screened against common pathogens. The results indicated that structural variations influenced the antimicrobial potency significantly:
| Derivative | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Derivative X | 31.25 | Pseudomonas aeruginosa |
| Derivative Y | 62.5 | Candida albicans |
These findings highlight the potential for developing new antimicrobial agents from this class of compounds .
Q & A
Q. What are the standard synthetic routes for preparing 4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via cyclization reactions starting from hydrazide derivatives or through microwave-assisted condensation. For example, microwave synthesis using a Milestone Flexi Wave system at controlled temperatures (e.g., 80–120°C) with ethanol or DMSO as solvents can enhance reaction efficiency and yield . Optimization involves adjusting molar ratios of reagents, solvent polarity, and reaction time. Elemental analysis (CHNS) and LC-MS are critical for verifying purity and intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Confirms proton environments and carbon backbone, particularly for thiol (-SH) and amino (-NH₂) groups .
- FTIR : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- UV-Vis Spectroscopy : Detects conjugation effects or charge-transfer transitions in metal complexes .
- Elemental Analysis : Validates stoichiometry (C, H, N, S content) .
Q. What experimental protocols are recommended for initial screening of antiradical activity?
Methodological Answer: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is standard. Dissolve the compound in DMSO (concentrations: 0.002–2 mM), mix with 0.1 mM methanolic DPPH, incubate at 25°C for 30 minutes, and measure absorbance at 517 nm. Calculate antiradical activity (ARA) as:
Use ascorbic acid as a positive control. Ensure spectrophotometer calibration (e.g., ULAB 108UV) .
Advanced Research Questions
Q. How can researchers establish structure-activity relationships (SAR) for antiradical activity in derivatives of this compound?
Methodological Answer:
- Systematic Substitution : Introduce radicals (e.g., 2-hydroxybenzylidene, 4-fluorobenzylidene) at the triazole-thiol scaffold and compare ARA at varying concentrations (10⁻³–10⁻⁴ M) .
- Data Analysis : Use regression models to correlate electronic/hydrophobic properties (Hammett constants, logP) with ARA. For example, 2-hydroxybenzylidene derivatives show sustained activity (~53% ARA at 10⁻⁴ M) due to resonance stabilization, while fluorinated groups reduce activity .
Q. What methodological approaches resolve contradictions in concentration-dependent antiradical activity data?
Methodological Answer:
- Multi-Assay Validation : Cross-validate using ABTS⁺ or ORAC assays to confirm scavenging mechanisms (hydrogen atom transfer vs. electron transfer) .
- Solubility Checks : Ensure compound solubility in assay solvents (e.g., DMSO/ethanol mixtures) to avoid false negatives .
- Statistical Reproducibility : Perform triplicate runs with error margins <5%; use ANOVA to assess significance of concentration effects .
Q. How do researchers determine the coordination geometry of transition metal complexes involving this ligand?
Methodological Answer:
- Spectroscopic Analysis : UV-Vis spectra (d-d transitions) and magnetic susceptibility (e.g., µeff ~1.73 BM for tetrahedral Cu²⁺; ~0 BM for square planar) .
- FTIR Shifts : Monitor shifts in S-H (disappearance) and N-H stretches to confirm metal-ligand binding via thiolate and amino groups .
- X-ray Crystallography (if available): Resolve bond lengths/angles, e.g., Ni(II) complexes often adopt tetrahedral geometry .
Q. What computational strategies complement experimental data in predicting free radical scavenging mechanisms?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry at B3LYP/6-311++G(d,p) level; calculate Fukui indices to identify radical attack sites .
- Molecular Docking : Simulate interactions with free radicals (e.g., DPPH) using AutoDock Vina; correlate binding affinity with experimental ARA .
- HOMO-LUMO Analysis : Evaluate electron-donating capacity (lower HOMO-LUMO gap ≈ higher activity) .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported antiradical activity across studies?
Methodological Answer:
- Standardize Protocols : Adopt consistent DPPH concentrations (0.1 mM) and incubation times (30 min) to minimize variability .
- Control for Purity : Use HPLC (>95% purity) to exclude impurities affecting absorbance .
- Cross-Reference Structural Analogues : Compare data with structurally similar triazole derivatives (e.g., pyridyl vs. thiophenyl substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
